molecular formula C10H11BrO B7893679 (2-Bromophenyl)(cyclopropyl)methanol

(2-Bromophenyl)(cyclopropyl)methanol

Cat. No.: B7893679
M. Wt: 227.10 g/mol
InChI Key: YLQPWFYRWGMDGZ-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(cyclopropyl)methanol: is an organic compound characterized by a bromophenyl group attached to a cyclopropyl ring and a hydroxyl group

Synthetic Routes and Reaction Conditions:

  • Grignard Reaction: One common synthetic route involves the reaction of cyclopropylmagnesium bromide with benzaldehyde to form the corresponding alcohol.

  • Reduction of Ketones: Another method includes the reduction of 2-bromobenzophenone using reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods: The industrial production of this compound typically involves large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

(2-Bromophenyl)(cyclopropyl)methanol: undergoes various types of chemical reactions:

  • Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

  • Reduction: The compound can be reduced to form the corresponding alkane or cyclopropyl derivative.

  • Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) are used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophiles such as hydroxide (OH-) or cyanide (CN-) are used.

Major Products Formed:

  • Oxidation: 2-Bromophenyl(cyclopropyl)ketone or 2-Bromophenyl(cyclopropyl)carboxylic acid.

  • Reduction: 2-Bromophenyl(cyclopropyl)alkane.

  • Substitution: 2-Cyanophenyl(cyclopropyl)methanol or 2-Hydroxyphenyl(cyclopropyl)methanol.

Scientific Research Applications

(2-Bromophenyl)(cyclopropyl)methanol: has various applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and infectious diseases.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-Bromophenyl)(cyclopropyl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals, while its antimicrobial properties may involve the disruption of microbial cell membranes.

Comparison with Similar Compounds

  • 2-Bromophenylmethanol

  • Cyclopropylmethanol

  • 2-Bromophenyl(cyclopropyl)ketone

  • 2-Bromophenyl(cyclopropyl)carboxylic acid

Properties

IUPAC Name

(2-bromophenyl)-cyclopropylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7,10,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQPWFYRWGMDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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